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Compound of Interest

Compound Name: (12S)-12-Methyltetradecanoic acid

Cat. No.: B1627298 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

(12S)-12-Methyltetradecanoic acid, an anteiso-branched-chain fatty acid, has garnered

significant interest in the scientific community for its potential therapeutic applications. This

document provides detailed protocols for its asymmetric synthesis and outlines its key

applications in cancer research, focusing on its mechanism of action as a 5-lipoxygenase

inhibitor.

Application Notes
(12S)-12-Methyltetradecanoic acid has demonstrated notable anti-proliferative and pro-

apoptotic effects in various cancer cell lines.[1] Its primary mechanism of action involves the

inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic

acid that leads to the production of leukotrienes.[1][2][3] Leukotrienes are inflammatory

mediators that have been implicated in promoting cancer cell proliferation, survival, and

migration.[4][5]

By selectively inhibiting 5-LOX, (12S)-12-Methyltetradecanoic acid reduces the levels of

downstream metabolites, such as 5-hydroxyeicosatetraenoic acid (5-HETE), which are known

to support tumor growth.[1] The inhibition of this pathway ultimately leads to the induction of

apoptosis in cancer cells, making (12S)-12-Methyltetradecanoic acid a promising candidate

for further investigation in cancer therapy.[1][6]
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Key Research Applications:

Cancer Biology: Studying the role of the 5-lipoxygenase pathway in cancer cell proliferation,

survival, and apoptosis.

Drug Discovery: Serving as a lead compound for the development of novel and selective 5-

LOX inhibitors.

Inflammation Research: Investigating the involvement of branched-chain fatty acids in

inflammatory processes.

Asymmetric Synthesis Protocol
The enantioselective synthesis of (12S)-12-Methyltetradecanoic acid can be effectively

achieved using a chiral auxiliary-based approach, specifically employing an Evans

oxazolidinone auxiliary. This method allows for the stereocontrolled introduction of the methyl

group at the C-12 position. The overall synthetic workflow is depicted below.
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Synthesis Workflow

Chiral Oxazolidinone

Acylation with Propionyl Chloride

Enolate Formation (LDA)

Diastereoselective Alkylation with 1-bromo-10-methyl-dodecane

Auxiliary Cleavage (LiOH/H2O2)

(12S)-12-Methyltetradecanoic Acid

Click to download full resolution via product page

Caption: General workflow for the asymmetric synthesis of (12S)-12-Methyltetradecanoic
acid.

Experimental Protocols
1. Acylation of the Chiral Auxiliary:

To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF)

at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
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Stir the resulting solution for 30 minutes at -78 °C.

Add propionyl chloride (1.1 eq) dropwise and allow the reaction mixture to warm to room

temperature and stir for 4 hours.

Quench the reaction with saturated aqueous ammonium chloride solution and extract with

ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the N-

propionyl oxazolidinone.

2. Diastereoselective Alkylation:

To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add

lithium diisopropylamide (LDA) (1.1 eq) dropwise.

Stir the solution for 1 hour at -78 °C to ensure complete enolate formation.

Add a solution of 1-bromo-10-methyldodecane (1.2 eq) in anhydrous THF dropwise.

Allow the reaction to stir at -78 °C for 4 hours and then slowly warm to room temperature

overnight.

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl

acetate.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate in vacuo.

Purify the product by flash chromatography to isolate the alkylated product.

3. Cleavage of the Chiral Auxiliary:

Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
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Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by

lithium hydroxide (2.0 eq).

Stir the reaction vigorously at 0 °C for 4 hours.

Quench the reaction by adding an aqueous solution of sodium sulfite.

Acidify the mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to

yield (12S)-12-Methyltetradecanoic acid.

Quantitative Data Summary
Step Product Typical Yield (%)

Diastereomeric
Ratio (dr)

1

N-propionyl-(4S)-4-

benzyl-2-

oxazolidinone

90-95 N/A

2
Alkylated

Oxazolidinone
80-85 >95:5

3

(12S)-12-

Methyltetradecanoic

Acid

85-90 N/A (enantiopure)

Mechanism of Action: Inhibition of the 5-
Lipoxygenase Pathway
(12S)-12-Methyltetradecanoic acid exerts its anti-cancer effects by inhibiting the 5-

lipoxygenase (5-LOX) signaling pathway. This pathway is crucial for the production of pro-

inflammatory leukotrienes from arachidonic acid.
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5-Lipoxygenase Signaling Pathway and Inhibition
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Caption: Inhibition of the 5-LOX pathway by (12S)-12-Methyltetradecanoic acid.

In many cancer cells, the 5-LOX pathway is upregulated, leading to increased production of 5-

HETE and leukotrienes, which promote cell proliferation and survival.[2][5] (12S)-12-
Methyltetradecanoic acid directly inhibits the enzymatic activity of 5-LOX.[1] This inhibition
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leads to a reduction in the levels of 5-HETE and other downstream metabolites. The decrease

in these pro-survival signals, coupled with other potential downstream effects, triggers the

activation of apoptotic pathways, including the activation of caspase-3, a key executioner

caspase.[1] This ultimately results in the programmed cell death of cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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